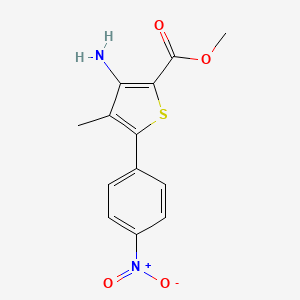![molecular formula C17H23NO3 B12862737 Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 72948-93-7](/img/structure/B12862737.png)
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its unique bicyclic structure, which includes a carbamate functional group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Wirkmechanismus
The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- This compound
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of both a hydroxyl and carbamate functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
72948-93-7 |
|---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19) |
InChI-Schlüssel |
JJVWRJHCDPYZHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


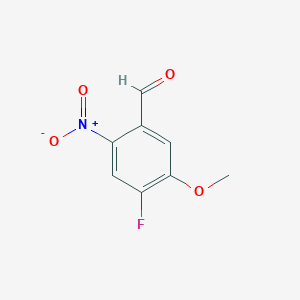
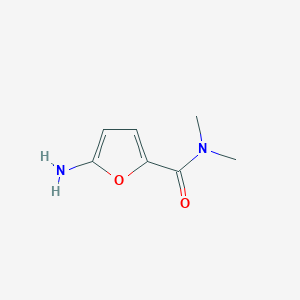
![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
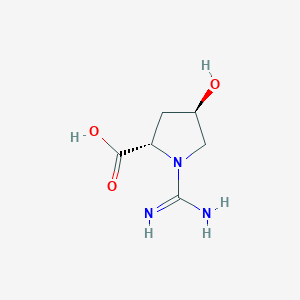
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)
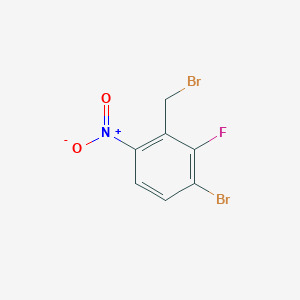
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
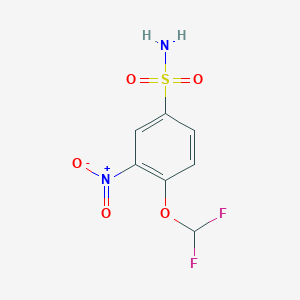

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
